Gly-arg-gly-asp-asn-pro

Descripción general

Descripción

GRGDNP is a peptide that contains the motif RGD (Arg-Gly-Asp), which is found in many integrin ligands . It is a superior inhibitor of cell attachment to fibronectin and a weak inhibitor of cell attachment to vitronectin . It also inhibits the binding of fibrinogen, fibronectin, vitronectin, and von Willebrand factor to platelets .

Aplicaciones Científicas De Investigación

Cancer Imaging

RGD peptides have been utilized as PET radiotracers for imaging tumors . They bind to integrin αvβ3 expressed on endothelial cells in neovessels and several tumor cells with high specificity. This makes them valuable for imaging angiogenesis, providing an excellent tumor-to-background ratio for improved brain tumor imaging .

Tumor Therapy

RGD-modified nanodrug delivery systems have shown great potential in tumor therapy . These systems use RGD peptides as ligands for integrin receptors overexpressed in tumor cells, enhancing the direct targeting ability of the nanocarriers .

Drug Delivery

The high affinity of RGD peptides to integrin receptors is exploited in drug delivery systems. RGD peptide–modified liposomes, polymeric nanoparticles, and inorganic nanocarriers are employed to improve the efficacy of antitumor drugs .

Tissue Engineering

RGD peptides facilitate cell attachment, spreading, and differentiation by mimicking the natural cell adhesion process. They are incorporated into scaffolds to enhance cell-material interactions, crucial for tissue regeneration .

Angiogenesis Studies

RGD peptides are used to study angiogenesis due to their ability to bind to integrins involved in new blood vessel formation. This application is vital in understanding wound healing and the development of vascular diseases .

Biomarker Evaluation

Integrin-bound RGD peptides serve as biomarkers to evaluate the efficacy of antiangiogenic and antitumor drugs. They provide insights into the biological processes of tumor growth and metastasis .

Diagnostic Applications

RGD peptides can differentiate between healthy and diseased tissue, aiding in the diagnosis of diseases characterized by altered integrin expression .

Therapeutic Response Prediction

The accumulation patterns of RGD-based tracers in tumors versus adjacent tissues can predict the response to chemoradiotherapy, offering a non-invasive method to tailor treatments for better outcomes .

Mecanismo De Acción

Target of Action

The primary target of the RGD peptide (GRGDNP) is the integrin receptor , specifically the α5β1 integrin receptor . Integrins are transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion. The α5β1 integrin receptor is overexpressed on activated neoplastic endothelium .

Mode of Action

RGD peptide (GRGDNP) functions as an inhibitor of integrin-ligand interactions . It competitively inhibits the binding of α5β1 integrin with the extracellular matrix (ECM) . This interaction triggers conformational changes that enhance the activation and autoprocessing of pro-caspase-3 , a key enzyme in the apoptosis pathway .

Biochemical Pathways

The RGD peptide (GRGDNP) affects the apoptosis pathway . By enhancing the activation of pro-caspase-3, it promotes apoptosis, a process of programmed cell death . This action is particularly relevant in the context of cancer therapy, where promoting apoptosis in cancer cells can help control the growth and spread of tumors .

Result of Action

The primary result of the action of RGD peptide (GRGDNP) is the induction of apoptosis . By blocking the interaction between α5β1 integrin and the ECM, it triggers changes that lead to the activation of pro-caspase-3 . The activation of this enzyme then initiates the process of apoptosis, leading to cell death .

Action Environment

The action, efficacy, and stability of RGD peptide (GRGDNP) can be influenced by various environmental factors. For instance, the overexpression of α5β1 integrin on activated neoplastic endothelium can enhance the peptide’s targeting ability Additionally, the peptide’s efficacy may be influenced by the tumor microenvironment, including factors such as pH, temperature, and the presence of various enzymes

Propiedades

IUPAC Name |

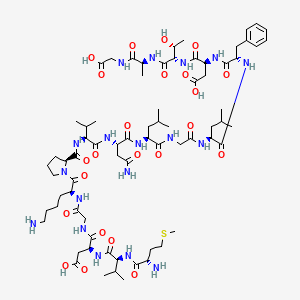

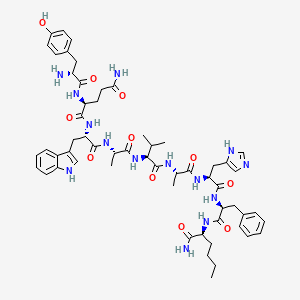

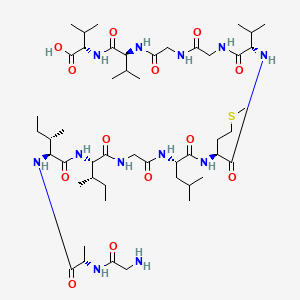

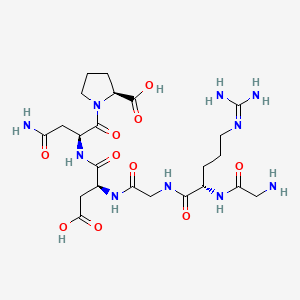

(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N10O10/c24-9-16(35)30-11(3-1-5-28-23(26)27)19(39)29-10-17(36)31-12(8-18(37)38)20(40)32-13(7-15(25)34)21(41)33-6-2-4-14(33)22(42)43/h11-14H,1-10,24H2,(H2,25,34)(H,29,39)(H,30,35)(H,31,36)(H,32,40)(H,37,38)(H,42,43)(H4,26,27,28)/t11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAHAVYVGPRZJU-XUXIUFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N10O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

RGD peptide (GRGDNP) | |

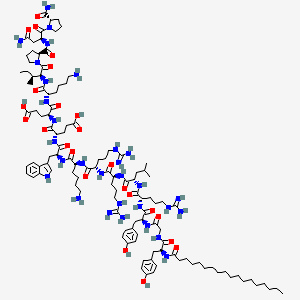

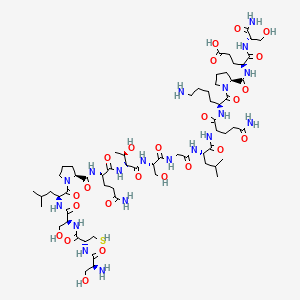

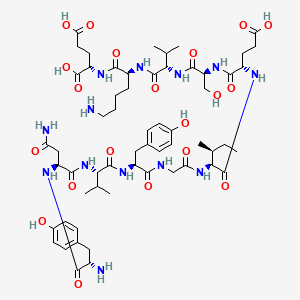

Retrosynthesis Analysis

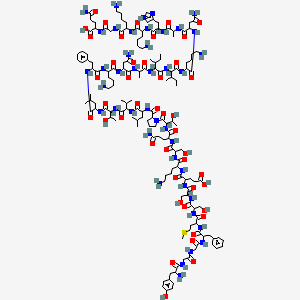

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: GRGDNP primarily targets integrins, specifically α5β1 integrin, which are transmembrane receptors involved in cell adhesion and signaling. [, ] By binding to these integrins, GRGDNP can interfere with their normal function. For instance, in cardiac muscle cells, GRGDNP binding to α5β1 integrin has been shown to decrease contractile force, potentially through modulation of intracellular calcium levels and myofilament activation, a process influenced by PKCε. [, ]

ANone:

ANone: Research suggests potential therapeutic applications of GRGDNP in various areas:

A: While the provided research doesn't explicitly address GRGDNP's stability, peptides in general can be susceptible to degradation. Research suggests exploring different formulations like lyophilisates, liquid buffers, or even incorporating GRGDNP into artificial mother milk for improved stability and delivery. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.